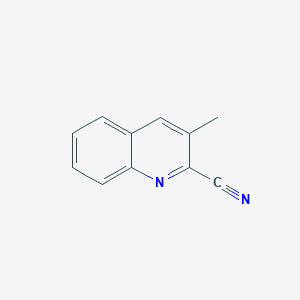

3-Methylquinoline-2-carbonitrile

説明

3-Methylquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C11H8N2 It is a derivative of quinoline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylquinoline with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group .

Another method involves the cyclization of 2-aminobenzonitrile with acrolein in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of an intermediate imine, which undergoes intramolecular cyclization to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

化学反応の分析

Types of Reactions

3-Methylquinoline-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

Reduction: Lithium aluminum hydride (LiAlH), hydrogen gas with palladium catalyst

Substitution: Halogens, sulfonyl chlorides, nitro compounds

Major Products Formed

Oxidation: Quinoline-2-carboxylic acid derivatives

Reduction: Aminoquinoline derivatives

Substitution: Various functionalized quinoline derivatives

科学的研究の応用

Biological Activities

3-Methylquinoline-2-carbonitrile exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

- Anticancer Activity : Studies have shown that quinoline derivatives possess potent anticancer properties. For instance, modifications of the quinoline structure have been linked to enhanced antiproliferative activity against various cancer cell lines .

- Antimicrobial Properties : Compounds containing the quinoline framework have demonstrated significant antibacterial and antifungal activities. Research indicates that 3-methylquinoline derivatives can inhibit the growth of pathogenic microorganisms .

- Neurological Applications : As an mGluR2-negative allosteric modulator, certain quinoline derivatives are being explored for their potential in treating neurological disorders, showcasing the therapeutic versatility of this compound .

Industrial Applications

Beyond medicinal uses, this compound is also relevant in various industrial applications:

- Dyes and Pigments : The compound can be utilized in the synthesis of dyes due to its chromophoric properties, contributing to the coloration in textiles and plastics.

- Material Science : Quinoline derivatives are being studied for their potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

作用機序

The mechanism of action of 3-Methylquinoline-2-carbonitrile is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may exert its effects through the modulation of signaling pathways and the inhibition of key enzymes involved in disease progression .

類似化合物との比較

3-Methylquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as:

Quinoline-2-carbonitrile: Lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.

2-Methylquinoline:

3-Methylquinoline: Lacks the cyano group at the 2-position, which may alter its reactivity and biological effects.

生物活性

3-Methylquinoline-2-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits moderate to good antimicrobial activity against various bacterial and fungal strains. A study reported its effectiveness against:

- Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungi : Candida albicans.

The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting potential for development as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 16 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- HeLa (cervical cancer)

In one study, the compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. The mechanism of action is believed to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20.1 |

| HCT116 | 14 |

| HeLa | 30.98 |

Case Studies

- Study on Antimicrobial Efficacy : A series of derivatives based on quinoline structures were synthesized, including this compound. The derivatives were tested for their ability to inhibit bacterial growth, showing that modifications to the quinoline structure could enhance activity against resistant strains .

- Anticancer Research : A recent investigation assessed the cytotoxicity of various quinoline derivatives, including this compound. The results indicated that this compound not only inhibited tumor growth but also induced cell cycle arrest in the G2/M phase, further supporting its potential as a therapeutic agent in oncology .

特性

IUPAC Name |

3-methylquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAMRGQXHVSGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320480 | |

| Record name | 3-methylquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19051-05-9 | |

| Record name | 19051-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。